Superior In Vivo DAR Stability: Cysteinyl Samrotecan Linker vs. Alternative Val-Ala and Gly-Gly-Phe-Gly Designs
In a systematic comparative biotransformation study, four ADC constructs with identical B7-H4 antibody but different linker-payload designs were evaluated in vivo using immunocapture-LCMS. The AZD8205 design (cysteine-conjugated Val-Ala-PEG8-TOP1i) demonstrated durable structural and conjugation stability that was superior to ADC2 and ADC3 constructs lacking the PEG8 spacer or utilizing Gly-Gly-Phe-Gly linkers [1]. The mechanistic basis for this improved stability was competition of the thio-succinimide hydrolysis reaction over retro-Michael deconjugation, a critical structural determinant directly informing the selection of this specific drug-linker for clinical development [1].
| Evidence Dimension | In vivo DAR stability (linker-payload retention) |
|---|---|
| Target Compound Data | Durable structural and conjugation stability; superior DAR retention among 4 evaluated designs |
| Comparator Or Baseline | ADC2 (Val-Ala-TOP1i without PEG8) and ADC3 (Gly-Gly-Phe-Gly-TOP1i) |
| Quantified Difference | AZD8205 and ADC4 (PEG8-containing designs) showed improved in vivo DAR stability versus ADC2 and ADC3 |
| Conditions | Immunocapture-LCMS analysis of in vivo biotransformation in preclinical models; four linker-payload ADCs compared |
Why This Matters
Linker stability directly impacts therapeutic index; premature payload release increases off-target toxicity, while stable DAR maintenance ensures consistent tumor delivery of intended cytotoxic dose.
- [1] Masterson LA, et al. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo. Anal Chem. 2024;96(42):16525-16533. PMID: 39392039. View Source
